- Collagen 1 translation inhibitors and methods of use, World Intellectual Property Organization, , ,

Cas no 941685-08-1 (4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine)

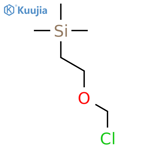

![4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine structure](https://ja.kuujia.com/scimg/cas/941685-08-1x500.png)

941685-08-1 structure

商品名:4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine

CAS番号:941685-08-1

MF:C13H19BrN2OSi

メガワット:327.292263269424

MDL:MFCD15529217

CID:835092

PubChem ID:57477561

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrolo[2,3-b]pyridine, 4-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]-

- 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

- 4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyr idine

- 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine (ACI)

- 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine

- AS-83403

- DRANOGPOHXHUQP-UHFFFAOYSA-N

- 1H-Pyrrolo[2,3-b]pyridine,4-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-

- E80835

- EN300-205620

- 4-BROMO-1-([2-(TRIMETHYLSILYL)ETHOXY]METHYL)-1H-PYRROLO[2,3-B]PYRIDINE

- SCHEMBL101528

- SB13963

- DA-21462

- 941685-08-1

- 2-[(4-bromopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane

- CS-0004649

- 4-Bromo-1-[2-(trimethylsilyl)ethoxy]methyl-1H-pyrrolo[2,3-b]pyridine

- 4-bromo-1-[2-(trimethylsilyl)-ethoxy]methyl-1H-pyrrolo[2,3-b]pyridine

- A1-13223

- 4-Bromo-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine

-

- MDL: MFCD15529217

- インチ: 1S/C13H19BrN2OSi/c1-18(2,3)9-8-17-10-16-7-5-11-12(14)4-6-15-13(11)16/h4-7H,8-10H2,1-3H3

- InChIKey: DRANOGPOHXHUQP-UHFFFAOYSA-N

- ほほえんだ: BrC1C2C=CN(C=2N=CC=1)COCC[Si](C)(C)C

計算された属性

- せいみつぶんしりょう: 326.04500g/mol

- どういたいしつりょう: 326.04500g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 272

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 27Ų

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0917-250MG |

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine |

941685-08-1 | 95% | 250MG |

¥ 1,386.00 | 2023-04-12 | |

| Chemenu | CM333349-1g |

4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |

941685-08-1 | 95%+ | 1g |

$769 | 2024-07-19 | |

| Enamine | EN300-205620-10.0g |

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine |

941685-08-1 | 95% | 10.0g |

$1970.0 | 2023-02-22 | |

| eNovation Chemicals LLC | Y1237177-1g |

1H-Pyrrolo[2,3-b]pyridine, 4-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]- |

941685-08-1 | 95% | 1g |

$775 | 2024-06-06 | |

| Chemenu | CM333349-250mg |

4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |

941685-08-1 | 95%+ | 250mg |

$377 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1237177-100mg |

1H-Pyrrolo[2,3-b]pyridine, 4-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]- |

941685-08-1 | 95% | 100mg |

$250 | 2024-06-06 | |

| Enamine | EN300-205620-2.5g |

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine |

941685-08-1 | 95% | 2.5g |

$863.0 | 2023-09-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0917-500MG |

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine |

941685-08-1 | 95% | 500MG |

¥ 2,310.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0917-10G |

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine |

941685-08-1 | 95% | 10g |

¥ 17,292.00 | 2023-04-12 | |

| Enamine | EN300-205620-0.25g |

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine |

941685-08-1 | 95% | 0.25g |

$357.0 | 2023-09-16 |

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 min, 0 °C

1.2 0 °C → rt; 2 h, rt

1.3 Reagents: Water ; rt

1.2 0 °C → rt; 2 h, rt

1.3 Reagents: Water ; rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C → rt; 72 h, rt

リファレンス

- Fused-ring heterocyclic compounds as BTK inhibitors, preparation and use in therapy, United Kingdom, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 10 min, 0 °C

1.2 0 °C; 45 min, 0 °C; 0 °C → rt

1.2 0 °C; 45 min, 0 °C; 0 °C → rt

リファレンス

- Preparation of azetidinylbenzamide, azetidinylpyridinecarboxamide, and azetidinylpyrazinecarboxamide derivatives as JAK kinase inhibitors, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 0 °C; 2.5 h, rt

1.3 Solvents: Water ; rt

1.2 0 °C; 2.5 h, rt

1.3 Solvents: Water ; rt

リファレンス

- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 18 h, rt

リファレンス

- Preparation of pyrido oxazine derivatives as ALK5 inhibitors for the treatment and prevention of diseases, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 0 °C; 2.5 h, rt

1.3 Reagents: Water

1.2 0 °C; 2.5 h, rt

1.3 Reagents: Water

リファレンス

- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 0.5 h, cooled

1.2 1 h, rt

1.2 1 h, rt

リファレンス

- 2,4,6-Trisubstituted pyrimidine compound as ATR kinase inhibitor, China, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane

リファレンス

- Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes, Journal of the American Chemical Society, 2023, 145(5), 3092-3100

合成方法 9

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Water

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Water

リファレンス

- Preparation of piperidin-4-yl azetidine derivatives as JAK1 inhibitors, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 4 h, 0 °C

リファレンス

- Preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors, United States, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; < 10 °C; 1 h, < 10 °C; < -5 °C; 1 h, < -5 °C

1.2 < 10 °C; 1.5 h, < 10 °C; 1 h, < 10 °C

1.3 Solvents: Water

1.2 < 10 °C; 1.5 h, < 10 °C; 1 h, < 10 °C

1.3 Solvents: Water

リファレンス

- Preparation of azetidine derivatives for treating JAK-related diseases, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 0 °C; 2.5 h, rt

1.2 0 °C; 2.5 h, rt

リファレンス

- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[4,3-b]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide , Acetonitrile ; 0 °C → 25 °C; 12 h, 25 °C

リファレンス

- Preparation of Nek7 inhibitors, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 4 h, 0 °C

リファレンス

- Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors and their preparation and use in the treatment of diseases, United States, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 10 °C; 2 h, 10 °C

リファレンス

- Preparation of tetrahydropyrido[4,3-d]pyrimidine as ATR kinase inhibitors for treatment of cancer, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 20 min, rt; rt → 0 °C

1.2 0 °C → rt; 16 h, rt

1.2 0 °C → rt; 16 h, rt

リファレンス

- Pyrazoles as casein kinase 1 delta modulators and their preparation, World Intellectual Property Organization, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 0 °C → 25 °C; 12 h, 25 °C

リファレンス

- Preparation of substituted phenyl heterocyclyl ureas and their use in the targeted NEK7 inhibition for modulation of the NLRP3 inflammasome, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 0 °C; 2.5 h, rt

1.2 0 °C; 2.5 h, rt

リファレンス

- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-indazoles as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

合成方法 19

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 2 h, rt

リファレンス

- Rapid access to 2-substituted bicyclo[1.1.1]pentanes, ChemRxiv, 2022, 1, 1-8

合成方法 20

はんのうじょうけん

1.1 Reagents: 1H-Pyrrole , Sodium hydride Solvents: Dimethylformamide ; 2 min, 0 °C; 5 min, 0 °C → rt; 0 °C

1.2 Solvents: Dimethylformamide ; 2 min, 0 °C; 1 h, 0 °C; 0 °C → rt; 2 h, rt

1.3 Reagents: Water ; rt

1.2 Solvents: Dimethylformamide ; 2 min, 0 °C; 1 h, 0 °C; 0 °C → rt; 2 h, rt

1.3 Reagents: Water ; rt

リファレンス

- Heterocycles as factor XIIa inhibitors and their preparation, World Intellectual Property Organization, , ,

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Raw materials

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Preparation Products

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine 関連文献

-

1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

941685-08-1 (4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine) 関連製品

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:941685-08-1)4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):208.0/346.0/707.0